
4-(Nitrososulfanyl)-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Nitrososulfanyl)-L-leucine is an organic compound that features a nitrososulfanyl group attached to the amino acid L-leucine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Nitrososulfanyl)-L-leucine typically involves the introduction of a nitrososulfanyl group to the L-leucine molecule. This can be achieved through a series of chemical reactions, including the nitrosation of thiol groups. Common reagents used in this process include nitrous acid, which is generated in situ from sodium nitrite and a mineral acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process generally includes steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Nitrososulfanyl)-L-leucine undergoes various chemical reactions, including:
Oxidation: The nitrososulfanyl group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitrososulfanyl group back to a thiol group.
Substitution: The nitrososulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include alkyl halides and strong bases.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted leucine derivatives.
Scientific Research Applications
4-(Nitrososulfanyl)-L-leucine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of nitric oxide levels.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(Nitrososulfanyl)-L-leucine involves the interaction of its nitrososulfanyl group with various molecular targets. This group can release nitric oxide, which is a signaling molecule involved in numerous physiological processes. The compound may also interact with thiol groups in proteins, leading to modifications that affect protein function.
Comparison with Similar Compounds
S-Nitrosocysteine: Another amino acid derivative with a nitrososulfanyl group.
S-Nitrosoglutathione: A tripeptide with similar nitric oxide-releasing properties.
S-Nitroso-N-acetylpenicillamine: A small molecule used as a nitric oxide donor.
Uniqueness: 4-(Nitrososulfanyl)-L-leucine is unique due to its specific structure, which combines the properties of L-leucine with the reactivity of the nitrososulfanyl group
Properties
CAS No. |
204438-82-4 |
|---|---|
Molecular Formula |
C6H12N2O3S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
(2S)-2-amino-4-methyl-4-nitrososulfanylpentanoic acid |
InChI |
InChI=1S/C6H12N2O3S/c1-6(2,12-8-11)3-4(7)5(9)10/h4H,3,7H2,1-2H3,(H,9,10)/t4-/m0/s1 |
InChI Key |
NZHNKHKBTLEVTJ-BYPYZUCNSA-N |
Isomeric SMILES |
CC(C)(C[C@@H](C(=O)O)N)SN=O |
Canonical SMILES |
CC(C)(CC(C(=O)O)N)SN=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


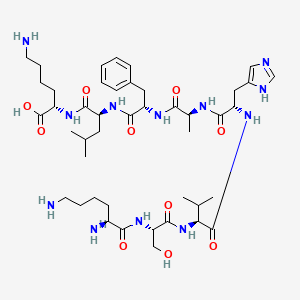
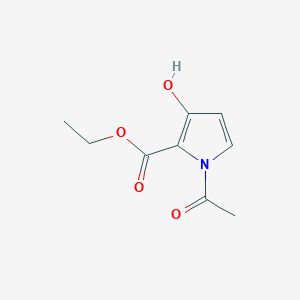
![tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane](/img/structure/B14258894.png)
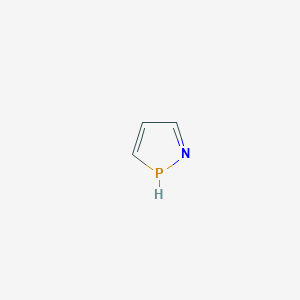
![7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione](/img/structure/B14258897.png)
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14258903.png)
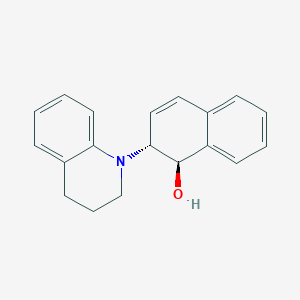
![N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide](/img/structure/B14258916.png)

![Acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14258928.png)
![1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole](/img/structure/B14258939.png)
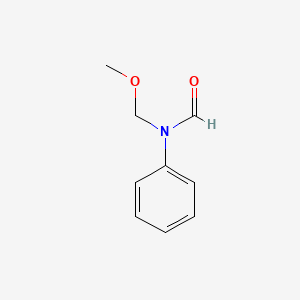
![1-[(3-Methylbutan-2-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B14258943.png)

